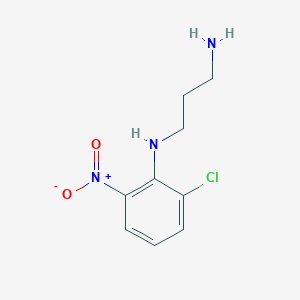

N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine

CAS No.:

Cat. No.: VC15478521

Molecular Formula: C9H12ClN3O2

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClN3O2 |

|---|---|

| Molecular Weight | 229.66 g/mol |

| IUPAC Name | N'-(2-chloro-6-nitrophenyl)propane-1,3-diamine |

| Standard InChI | InChI=1S/C9H12ClN3O2/c10-7-3-1-4-8(13(14)15)9(7)12-6-2-5-11/h1,3-4,12H,2,5-6,11H2 |

| Standard InChI Key | XLGJONGCVYYHRJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)NCCCN)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine belongs to the class of halogenated nitroaromatic diamines. Its molecular structure (Fig. 1) comprises:

-

A phenyl ring with substituents at positions 2 (chloro) and 6 (nitro).

-

A propane-1,3-diamine chain () attached to the phenyl ring.

The presence of electron-withdrawing groups (nitro) and electron-donating groups (amine) creates a polarized electronic environment, influencing its reactivity.

Table 1: Key molecular descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 266.124 g/mol | |

| CAS Registry Number | 473566-54-0 | |

| IUPAC Name | N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine |

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine typically involves a multi-step process:

-

Nitration of 2-chloroaniline:

-

2-Chloroaniline undergoes nitration with concentrated nitric acid () and sulfuric acid () at 0–5°C to yield 2-chloro-6-nitroaniline.

-

Key condition: Temperature control to prevent over-nitration.

-

-

Diamine coupling:

Table 2: Reaction conditions and yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | , 0–5°C | 65–75 |

| Diamine coupling | 1,3-Diaminopropane, , reflux | 50–60 |

Physicochemical Properties

Spectral Data

-

IR spectroscopy:

-

Peaks at 1520 cm (asymmetric stretch) and 1340 cm (symmetric stretch).

-

N–H stretches observed at 3300–3500 cm.

-

-

NMR spectroscopy:

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

-

Stability: Decomposes above 200°C; sensitive to prolonged UV exposure due to nitro group photoreactivity.

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient aromatic ring undergoes regioselective reactions:

-

Sulfonation: Concentrated at 100°C introduces sulfonic acid groups at position 4.

-

Halogenation: Bromine () in acetic acid adds bromine at position 4, yielding tetra-substituted derivatives.

Amine Functionalization

The primary amine group participates in:

-

Acylation: Reacts with acetyl chloride () to form amides.

-

Schiff base formation: Condenses with aldehydes (e.g., benzaldehyde) to generate imines .

| Compound | IC (nM) | Target |

|---|---|---|

| N1-(2-Cl-6-NO-Ph)-propanediamine | 120 ± 15 | 5-HTR |

| N-(4-Nitrophenyl)-propanediamine | 450 ± 30 | 5-HTR |

Comparative Analysis with Structural Analogs

N-(4-Nitrophenyl)propane-1,3-diamine

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume